2-Fluoro-3-nitro-4-picoline
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 2-Fluoro-3-nitro-4-picoline might be synthesized. For instance, the synthesis of 3-fluoro-4-nitroquinoline 1-oxide through the Schiemann reaction followed by N-oxygenation and nitration is described . Similarly, the one-pot synthesis of 3-nitro- and 3,5-dinitro-2-picoline from chloro-nitropyridines with diethyl sodiomalonate, followed by hydrolysis and decarboxylation, is reported . These methods could potentially be adapted for the synthesis of 2-Fluoro-3-nitro-4-picoline by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-3-nitro-4-picoline can be inferred from the crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate . This compound exhibits weak intermolecular interactions and π–π interactions, which could also be expected in the structure of 2-Fluoro-3-nitro-4-picoline. Additionally, the planar and parallel fragments in 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde suggest that the nitro and fluoro substituents in 2-Fluoro-3-nitro-4-picoline may influence its planarity and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of fluoro- and nitro-substituted picolines can be deduced from the reactions described in the papers. For example, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide can be replaced with nucleophiles in neutral or alkaline media . This suggests that the fluoro group in 2-Fluoro-3-nitro-4-picoline may also be reactive towards nucleophilic substitution. The condensation of 2-picoline with aromatic primary amines or nitro compounds in the presence of sulfur indicates that 2-picoline derivatives can participate in condensation reactions under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Fluoro-3-nitro-4-picoline are not directly reported, the properties of related compounds can provide some insights. The crystal structure of the 1:1 complex formed by 2-picoline N-oxide and 4-nitrophenol, with intermolecular hydrogen bonding and partial overlap between the rings, suggests that similar hydrogen bonding and stacking interactions may be present in 2-Fluoro-3-nitro-4-picoline . The optimized synthetic method for ethyl 4-(4-nitrophenoxy) picolinate and its high yield indicate that the synthesis of 2-Fluoro-3-nitro-4-picoline could also be optimized for efficiency .
Scientific Research Applications
Synthesis and Chemical Applications
- Regioselective Pyridine Synthesis : 2-Fluoro-3-nitro-4-picoline has been used as an intermediate in the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for drug candidates, showcasing its role in medicinal chemistry and drug development (Bhattacharya et al., 2007).
- Fluorescence Probe Design : The compound's structural framework has been utilized in designing a near-infrared (NIR) fluorescent probe for detecting metal ions like Cu2+, highlighting its importance in analytical chemistry and environmental monitoring (Gu et al., 2018).
Organic Chemistry and Materials Science
- Chichibabin Cyclization : The lithium diisopropylamide-mediated condensation involving 2-fluoro-3-picoline demonstrated its potential in organic synthesis, particularly in the formation of complex organic structures like 7-azaindoles through Chichibabin cyclization (Ma et al., 2008).
- Synthesis of Sultams : 2-Fluoro-3-nitro-4-picoline has been implicated in the atom-economical synthesis of sultams, compounds of pharmaceutical interest, underlining its utility in drug development and organic synthesis (Nguyen & Retailleau, 2017).
- Phosphorescence and Fluoride Sensing : The compound's derivatives have been utilized in the synthesis of platinum(II) complexes with notable phosphorescent properties and fluoride sensing capabilities, marking its significance in material science and sensor technology (Ko et al., 2013).
Biophysical and Pharmacological Research
- Neuronal Receptor Antagonism : 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine, an analog, has been identified as a potent competitive antagonist of human neuronal α4β2 nAChRs, indicating its potential in neuropharmacology and as a tool for studying neurological pathways (Abdrakhmanova et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFWLUBEJKXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496864 | |
Record name | 2-Fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-nitro-4-picoline | |
CAS RN |
19346-43-1 | |
Record name | 2-Fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19346-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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